molecular formula C9H4BrF2NO B13707361 3-(4-Bromo-2,6-difluorophenyl)-3-oxopropanenitrile

3-(4-Bromo-2,6-difluorophenyl)-3-oxopropanenitrile

Katalognummer: B13707361
Molekulargewicht: 260.03 g/mol
InChI-Schlüssel: ADHXLLTVIQZBRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromo-2,6-difluorophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of bromine, fluorine, and nitrile functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2,6-difluorophenyl)-3-oxopropanenitrile typically involves the reaction of 4-bromo-2,6-difluorobenzonitrile with appropriate reagents under controlled conditions. One common method involves the use of tetrahydrofuran, potassium tert-butoxide, petroleum ether, and n-butyllithium . The reaction is carried out in a three-necked flask, heated and refluxed for several hours, followed by distillation and filtration to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing costs and environmental impact. The use of less toxic and corrosive reagents is preferred to reduce environmental pollution .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromo-2,6-difluorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.

    Oxidation: Potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce amines .

Wissenschaftliche Forschungsanwendungen

3-(4-Bromo-2,6-difluorophenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(4-Bromo-2,6-difluorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Bromo-2,6-difluorophenyl)-3-oxopropanenitrile is unique due to its specific combination of bromine, fluorine, and nitrile functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H4BrF2NO

Molekulargewicht

260.03 g/mol

IUPAC-Name

3-(4-bromo-2,6-difluorophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H4BrF2NO/c10-5-3-6(11)9(7(12)4-5)8(14)1-2-13/h3-4H,1H2

InChI-Schlüssel

ADHXLLTVIQZBRC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)C(=O)CC#N)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.